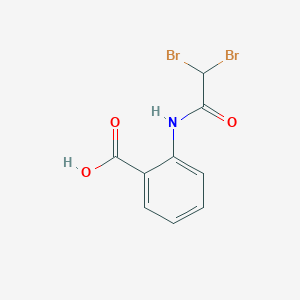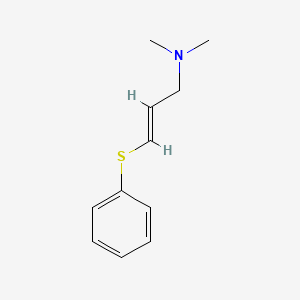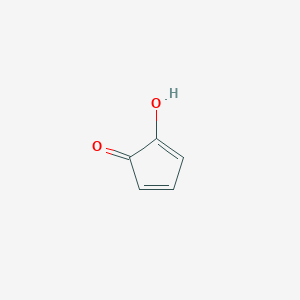
1,1,12,12-Tetraphenoxy-2,5,8,11-tetraoxadodecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,12,12-Tetraphenoxy-2,5,8,11-tetraoxadodecane is a chemical compound known for its unique structure and properties It is characterized by the presence of four phenoxy groups attached to a dodecane backbone with four oxygen atoms
Méthodes De Préparation
The synthesis of 1,1,12,12-Tetraphenoxy-2,5,8,11-tetraoxadodecane typically involves the reaction of phenol with a suitable dodecane derivative under specific conditions. The reaction conditions often include the use of a catalyst and a solvent to facilitate the reaction. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the compound.
Analyse Des Réactions Chimiques
1,1,12,12-Tetraphenoxy-2,5,8,11-tetraoxadodecane undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkylating agents.
Common reagents and conditions used in these reactions include solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1,1,12,12-Tetraphenoxy-2,5,8,11-tetraoxadodecane has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent or in the development of new pharmaceuticals.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 1,1,12,12-Tetraphenoxy-2,5,8,11-tetraoxadodecane involves its interaction with specific molecular targets and pathways. The phenoxy groups and oxygen atoms in the compound play a crucial role in its reactivity and interactions with other molecules. These interactions can lead to various biological and chemical effects, depending on the specific context and application.
Comparaison Avec Des Composés Similaires
1,1,12,12-Tetraphenoxy-2,5,8,11-tetraoxadodecane can be compared with other similar compounds, such as:
Perfluoro-2,5,8,11-tetraoxadodecane: This compound has a similar dodecane backbone with four oxygen atoms but differs in the presence of perfluoro groups instead of phenoxy groups.
2,5,8,11-Tetraoxadodecane: This compound lacks the phenoxy groups and has a simpler structure with only the dodecane backbone and oxygen atoms.
The uniqueness of this compound lies in its specific combination of phenoxy groups and oxygen atoms, which confer distinct properties and reactivity compared to other similar compounds.
Propriétés
Numéro CAS |
64524-07-8 |
|---|---|
Formule moléculaire |
C32H34O8 |
Poids moléculaire |
546.6 g/mol |
Nom IUPAC |
[2-[2-[2-(diphenoxymethoxy)ethoxy]ethoxy]ethoxy-phenoxymethoxy]benzene |
InChI |
InChI=1S/C32H34O8/c1-5-13-27(14-6-1)37-31(38-28-15-7-2-8-16-28)35-25-23-33-21-22-34-24-26-36-32(39-29-17-9-3-10-18-29)40-30-19-11-4-12-20-30/h1-20,31-32H,21-26H2 |
Clé InChI |
MNSVWGJSHNVIGC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)OC(OCCOCCOCCOC(OC2=CC=CC=C2)OC3=CC=CC=C3)OC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,5-Di-tert-butyl-4-imino[1,1'-biphenyl]-1(4H)-ol](/img/structure/B14492123.png)
![8,9,10-Trimethoxy-2H,11H-[1,3]dioxolo[4,5-A]xanthen-11-one](/img/structure/B14492134.png)
![Cadmium;1-[2-[2-(diiodomethoxy)ethoxy]ethoxy]-2-methoxyethane](/img/structure/B14492139.png)
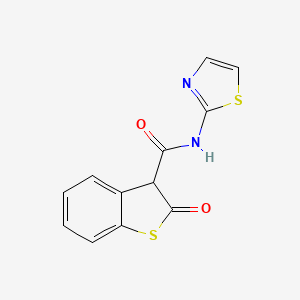
![Ethanol, 2,2'-[1,2-ethanediylbis[(4-aminophenyl)imino]]bis-](/img/structure/B14492152.png)

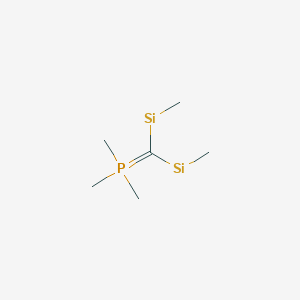

![Ethanol, 2-[2-[[4-[(2-bromo-4,6-dinitrophenyl)azo]-1-naphthalenyl]amino]ethoxy]-](/img/structure/B14492177.png)

